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Abstract
Carbacyclin, a synthetic analog of prostacyclin (PGI₂), is a potent and chemically stable

prostanoid that has garnered significant interest in cardiovascular research and drug

development. Its enhanced stability compared to the endogenous PGI₂ makes it a valuable tool

for investigating the physiological roles of the prostacyclin pathway and as a potential

therapeutic agent. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and biological activities of Carbacyclin. It details its

primary mechanism of action via the prostacyclin (IP) receptor and subsequent signaling

cascades, as well as an emerging secondary pathway involving the peroxisome proliferator-

activated receptor δ (PPARδ). Detailed experimental protocols for key assays are provided,

and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper

understanding of its molecular pharmacology.

Chemical Structure and Physicochemical Properties
Carbacyclin, also known as Carbaprostacyclin, is systematically named (5Z)-5-

[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-

pentalen-2-ylidene]pentanoic acid.[1][2] Its structure is characterized by the replacement of the

oxygen atom in the furan ring of prostacyclin with a methylene group, conferring greater

chemical stability.[3]
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Table 1: Chemical Identifiers and Core Properties of Carbacyclin

Property Value Reference

IUPAC Name

(5Z)-5-[(3aS,4R,5R,6aS)-5-

hydroxy-4-[(E,3S)-3-

hydroxyoct-1-

enyl]-3,3a,4,5,6,6a-hexahydro-

1H-pentalen-2-

ylidene]pentanoic acid

[1][2]

Synonyms
Carbaprostacyclin, (5E)-6a-

Carba-prostaglandin I2, cPGI

CAS Number 69552-46-1

Molecular Formula C₂₁H₃₄O₄

Molecular Weight 350.49 g/mol

Table 2: Physicochemical Data of Carbacyclin

Property Value Reference

Melting Point 65°C to 67°C

Solubility Soluble in ethanol (20 mg/ml)

pKa Data not readily available

Mechanism of Action and Signaling Pathways
Carbacyclin exerts its biological effects primarily through two distinct signaling pathways: the

canonical prostacyclin (IP) receptor-dependent pathway and a non-canonical pathway involving

the peroxisome proliferator-activated receptor δ (PPARδ).

IP Receptor-Dependent Signaling Pathway
Carbacyclin is a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor

(GPCR). Binding of Carbacyclin to the IP receptor initiates a signaling cascade that is central
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to its vasodilatory and anti-platelet aggregation effects.

Receptor Activation and G-Protein Coupling: Carbacyclin binds to the IP receptor on the

surface of target cells, such as platelets and smooth muscle cells. This binding induces a

conformational change in the receptor, leading to the activation of the associated

heterotrimeric G-protein, Gs.

Adenylyl Cyclase Activation: The activated α-subunit of Gs (Gαs) dissociates and activates

adenylyl cyclase, a membrane-bound enzyme.

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate

(ATP) to cyclic adenosine monophosphate (cAMP).

Downstream Effects: The resulting increase in intracellular cAMP levels activates protein

kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the

physiological effects of Carbacyclin, such as inhibition of platelet activation and relaxation of

vascular smooth muscle.
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IP Receptor-Dependent Signaling Pathway of Carbacyclin.

PPARδ-Dependent Signaling Pathway
Recent evidence has revealed a novel signaling pathway for Carbacyclin that is independent

of the IP receptor and involves the peroxisome proliferator-activated receptor δ (PPARδ), a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b161070?utm_src=pdf-body
https://www.benchchem.com/product/b161070?utm_src=pdf-body
https://www.benchchem.com/product/b161070?utm_src=pdf-body-img
https://www.benchchem.com/product/b161070?utm_src=pdf-body
https://www.benchchem.com/product/b161070?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


nuclear receptor. This pathway appears to play a role in modulating cardiac energy

metabolism.

PPARδ Activation: Carbacyclin can directly activate PPARδ.

Transcriptional Regulation: Activated PPARδ forms a heterodimer with the retinoid X receptor

(RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter

regions of target genes.

Gene Expression: This binding modulates the transcription of genes involved in fatty acid

oxidation, such as carnitine palmitoyltransferase-1 (CPT-1).
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PPARδ-Dependent Signaling Pathway of Carbacyclin.

Biological Activity and Quantitative Data
Carbacyclin exhibits a range of biological activities, with its anti-platelet and vasodilatory

effects being the most prominent.

Table 3: Receptor Binding and Functional Potency of Carbacyclin
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Parameter Value Species/System Reference

IP Receptor Binding

(pKi)

8.7 (for antagonist

RO1138452 against

Carbacyclin-induced

cAMP accumulation)

CHO-K1 cells

expressing human IP

receptor

Adenylyl Cyclase

Activation (pKb)

8.8 (for antagonist

RO1138452 against

Carbacyclin-induced

activation)

CHO-K1 cells

expressing human IP

receptor

Inhibition of Platelet

Aggregation (IC₅₀)

~33.3 nM (estimated

based on relative

potency to PGI₂)

Human (ADP-

induced)

Inhibition of Platelet

Aggregation (IC₅₀)

~33.3 nM (estimated

based on relative

potency to PGI₂)

Human (Collagen-

induced)

Experimental Protocols
Radioligand Binding Assay for IP Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of Carbacyclin for

the IP receptor.

Objective: To determine the inhibition constant (Ki) of Carbacyclin for the IP receptor.

Materials:

Cell membranes expressing the human IP receptor (e.g., from HEK293 or CHO cells).

Radioligand: [³H]-Iloprost.

Unlabeled competitor: Carbacyclin.

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Wash buffer: Cold assay buffer.
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Scintillation cocktail.

96-well filter plates.

Scintillation counter.

Procedure:

Prepare serial dilutions of Carbacyclin in assay buffer.

In a 96-well plate, add cell membranes, [³H]-Iloprost (at a concentration near its Kd), and

varying concentrations of Carbacyclin.

For total binding, omit Carbacyclin. For non-specific binding, add a high concentration of

unlabeled iloprost.

Incubate at room temperature for 60-90 minutes to reach equilibrium.

Rapidly filter the contents of each well through the filter plate and wash with cold wash buffer

to separate bound and free radioligand.

Dry the filter plate, add scintillation cocktail to each well, and quantify radioactivity using a

scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of Carbacyclin and fit

the data to a sigmoidal dose-response curve to determine the IC₅₀.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for Radioligand Binding Assay.

Adenylyl Cyclase Activation Assay
This assay measures the ability of Carbacyclin to stimulate cAMP production in cells

expressing the IP receptor.

Objective: To determine the EC₅₀ of Carbacyclin for adenylyl cyclase activation.

Materials:
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Cells expressing the human IP receptor (e.g., HEK293 or CHO cells).

Carbacyclin.

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

Lysis buffer.

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

Seed cells in a multi-well plate and grow to confluence.

Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.

Add varying concentrations of Carbacyclin to the cells and incubate for a defined period

(e.g., 15-30 minutes) at 37°C.

Lyse the cells to release intracellular cAMP.

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit

according to the manufacturer's instructions.

Plot the cAMP concentration against the log concentration of Carbacyclin and fit the data to

a sigmoidal dose-response curve to determine the EC₅₀.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Carbacyclin
https://pubmed.ncbi.nlm.nih.gov/6363123/
https://pubmed.ncbi.nlm.nih.gov/6363123/
https://www.benchchem.com/product/b161070#chemical-structure-and-properties-of-carbacyclin
https://www.benchchem.com/product/b161070#chemical-structure-and-properties-of-carbacyclin
https://www.benchchem.com/product/b161070#chemical-structure-and-properties-of-carbacyclin
https://www.benchchem.com/product/b161070#chemical-structure-and-properties-of-carbacyclin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b161070?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

